Product packaging for 1-Bromo-3-iso-pentyloxybenzene(Cat. No.:)

1-Bromo-3-iso-pentyloxybenzene

Cat. No.: B7815415
M. Wt: 243.14 g/mol
InChI Key: WSTDGCNUNRMKPJ-UHFFFAOYSA-N
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Description

1-Bromo-3-iso-pentyloxybenzene (CAS 1041522-20-6) is a high-purity organic compound with a reported specification of 97% . It features a benzene ring functionalized with both a bromine atom and an iso-pentyloxy (isopentyloxy) group, the latter also known as a 3-methylbutoxy group . This structure classifies it as a substituted aromatic ether, making it a valuable intermediate in organic synthesis and research applications. The primary value of this compound lies in its dual functionalization. The bromine atom is an excellent leaving group, enabling its participation in various metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to form new carbon-carbon bonds . Simultaneously, the ether linkage, provided by the iso-pentyloxy chain, can influence the compound's electronic properties and lipophilicity, which are critical parameters in materials science and the development of active molecules . This combination makes it a versatile building block for constructing more complex molecular architectures. Researchers utilize such halogenated, alkoxy-substituted benzene derivatives as key intermediates in pharmaceutical research and agrochemical development . The structural motif is common in the synthesis of compounds screened for bioactive properties. Furthermore, it serves as a precursor in materials science for creating specialized polymers and organic electronic materials. Consistent access to high-purity material is vital for reproducible research and development outcomes in these fields . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrO B7815415 1-Bromo-3-iso-pentyloxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(3-methylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTDGCNUNRMKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for the Preparation of 1 Bromo 3 Iso Pentyloxybenzene and Its Congeners

Classical Phenol Etherification Approaches for C-O Bond Formation

The formation of the ether linkage in 1-bromo-3-iso-pentyloxybenzene can be achieved through well-established, classical methods that involve the reaction of a phenoxide with an alkylating agent or the activation of an alcohol for nucleophilic attack.

Williamson Ether Synthesis Methodologies for Aryl Alkyl Ethers

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.combyjus.com In the context of synthesizing this compound, this method would involve the reaction of 3-bromophenoxide with an iso-pentyl halide.

The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). The choice of solvent is crucial and is often a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN) to facilitate the SN2 mechanism.

Reaction Scheme:

While widely used, the Williamson ether synthesis has limitations. The alkyl halide should ideally be primary to avoid competing elimination reactions, which can be a significant side reaction with secondary and tertiary halides. wikipedia.orgallen.in Fortunately, iso-pentyl halides are primary, making them suitable substrates for this reaction. Another potential side reaction is the alkylation of the aromatic ring, although this is generally less favorable than O-alkylation. wikipedia.org

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)
3-Bromophenoliso-Pentyl bromideK₂CO₃DMF80-10085-95
3-Bromophenoliso-Pentyl iodideNaHTHF25-6090-98
3-Bromophenoliso-Pentyl chlorideNaOHAcetonitrile70-9075-85

Mitsunobu Reaction Protocols for Ether Formation

The Mitsunobu reaction provides an alternative route to ethers from alcohols and acidic nucleophiles, such as phenols, under mild conditions. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

In the synthesis of this compound, the Mitsunobu reaction would involve the reaction of 3-bromophenol with iso-pentyl alcohol. The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the phenoxide in an SN2 fashion. chem-station.com A key advantage of the Mitsunobu reaction is its ability to proceed under neutral and mild conditions, often at room temperature. chem-station.com

Reaction Scheme:

A significant feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon. organic-chemistry.org However, as iso-pentyl alcohol is achiral, this aspect is not relevant in this specific synthesis. A drawback of this method is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can sometimes complicate product purification. chem-station.com

PhenolAlcoholReagentsSolventTemperature (°C)Yield (%)
3-Bromophenoliso-Pentyl alcoholPPh₃, DEADTHF0-2580-90
3-Bromophenoliso-Pentyl alcoholPPh₃, DIADToluene0-2582-92

Transition Metal-Catalyzed C-O Cross-Coupling Reactions

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to classical methods. organic-chemistry.org Both palladium and copper-based catalytic systems have been extensively developed for the synthesis of aryl ethers.

Ligand Design and Catalyst Optimization for Aryl Ether Formation

The success of transition metal-catalyzed C-O coupling reactions is highly dependent on the design of the ligand coordinated to the metal center. nih.gov Ligands play a crucial role in stabilizing the metal catalyst, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and preventing catalyst deactivation.

For palladium-catalyzed systems, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be highly effective. organic-chemistry.orgwikipedia.org These ligands facilitate the challenging reductive elimination step that forms the C-O bond. The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and the base, typically a strong base like sodium tert-butoxide (NaOtBu), are also critical for achieving high catalytic activity.

In copper-catalyzed systems, often referred to as Ullmann-type reactions, a variety of ligands have been employed to improve upon the harsh conditions of the classical Ullmann condensation. organic-chemistry.orgwikipedia.org These include diamines, amino alcohols, and diketones. These ligands solubilize the copper catalyst and facilitate the coupling of aryl halides with alcohols or phenols under significantly milder conditions than the traditional high-temperature reactions. wikipedia.orgmdpi.com

Catalyst SystemLigand TypeKey Features
Palladium-basedBulky, electron-rich phosphinesHigh activity, broad substrate scope, mild conditions
Copper-basedDiamines, amino alcohols, diketonesLower cost, effective for Ullmann-type couplings

Mechanistic Insights into Catalytic C-O Bond Formation

The catalytic cycles for palladium and copper-catalyzed C-O bond formation share some conceptual similarities but also have distinct differences.

The generally accepted mechanism for palladium-catalyzed C-O coupling involves a Pd(0)/Pd(II) cycle. The cycle begins with the oxidative addition of the aryl halide (e.g., 3-bromophenol derivative) to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes reaction with the alcohol or alkoxide, followed by reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst. The reductive elimination step is often rate-limiting.

The mechanism of the copper-catalyzed Ullmann reaction is more debated. rsc.orgresearchgate.net It is generally believed to involve a Cu(I) active species. One proposed pathway involves the formation of a copper alkoxide, followed by coordination to the aryl halide and subsequent reductive elimination. mdpi.com Other proposed mechanisms involve oxidative addition to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. wikipedia.org Radical pathways have also been suggested. rsc.org

Regioselective Bromination of Iso-pentyloxybenzene Derivatives

The synthesis of this compound can also be approached by first preparing iso-pentyloxybenzene and then introducing the bromine atom onto the aromatic ring. This requires a regioselective bromination reaction. The iso-pentyloxy group is an ortho, para-directing group due to the electron-donating resonance effect of the oxygen atom.

Common brominating agents for this type of transformation include molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or, more conveniently, N-bromosuccinimide (NBS). wikipedia.orgnih.gov The use of NBS often provides milder reaction conditions and can offer improved regioselectivity. organic-chemistry.orgresearchgate.net

The directing effect of the iso-pentyloxy group would favor bromination at the ortho and para positions. To obtain the desired this compound, one would need to start with a precursor where the 3-position is activated for bromination, or alternatively, perform a bromination on iso-pentyloxybenzene and then separate the resulting isomers. If starting with iso-pentyloxybenzene, the major product would be 1-bromo-4-iso-pentyloxybenzene, with 1-bromo-2-iso-pentyloxybenzene as a minor product. The formation of the meta-substituted product, this compound, would be disfavored. Therefore, a more rational approach involves starting with 3-bromophenol and performing one of the etherification reactions described above.

However, if a directing group were already present at a position that would favor bromination at the desired location, this strategy would be more viable. For instance, if a meta-directing group were present at the 1-position of iso-pentyloxybenzene, it could direct bromination to the 3-position.

SubstrateBrominating AgentSolventCatalystMajor Product(s)
iso-PentyloxybenzeneBr₂CCl₄FeBr₃1-Bromo-4-iso-pentyloxybenzene, 1-Bromo-2-iso-pentyloxybenzene
iso-PentyloxybenzeneNBSCH₃CN-1-Bromo-4-iso-pentyloxybenzene

Electrophilic Aromatic Bromination Conditions

Electrophilic aromatic substitution is a cornerstone of arene functionalization. In the context of synthesizing haloalkoxybenzenes, the direct bromination of an alkoxybenzene represents a potential synthetic step. The alkoxy group is a potent activating group and an ortho, para-director due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. This directing effect is a critical consideration in the synthesis of this compound.

Direct bromination of iso-pentyloxybenzene would not be a viable method for the synthesis of the target compound, as it would predominantly yield a mixture of 1-bromo-2-iso-pentyloxybenzene and 1-bromo-4-iso-pentyloxybenzene. The formation of the desired meta-substituted product would be a minor, often undetectable, component.

However, if the synthetic strategy starts from a precursor with a meta-directing group that is later converted to the iso-pentyloxy group, electrophilic bromination can be a useful tool. For instance, bromination of a suitable benzene (B151609) derivative with a meta-directing group, followed by functional group interconversion, could lead to the desired product.

The regioselectivity of electrophilic aromatic bromination is influenced by the nature of the substituent on the benzene ring. nih.gov Electron-donating groups, such as alkoxy groups, stabilize the arenium ion intermediate when the electrophile attacks the ortho and para positions, leading to the preferential formation of these isomers. rsc.org Conversely, electron-withdrawing groups direct incoming electrophiles to the meta position.

A variety of brominating agents can be employed for electrophilic aromatic bromination, each with its own reactivity and selectivity profile. Common reagents include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like FeBr₃, and N-bromosuccinimide (NBS), which can be used under milder conditions. nih.gov The choice of solvent can also influence the outcome of the reaction.

Brominating AgentTypical ConditionsSelectivity
Br₂/FeBr₃Inert solvent (e.g., CCl₄, CS₂)High reactivity, generally good for deactivated rings
N-Bromosuccinimide (NBS)Polar solvent (e.g., DMF, CH₃CN), often with an acid catalystMilder conditions, good for activated rings
Br₂ in Acetic AcidAcetic acid as solventModerate reactivity

This table provides a general overview of common bromination conditions.

Directed Ortho-Metalation Strategies for Positional Selectivity

Directed ortho-metalation (DoM) is a powerful synthetic methodology for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy overcomes the inherent directing effects of substituents in classical electrophilic aromatic substitution. In the case of alkoxybenzenes, the alkoxy group can serve as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong organolithium base, such as n-butyllithium or sec-butyllithium. baranlab.orgunblog.fr The resulting aryllithium intermediate can then be quenched with an electrophile, in this case, a bromine source, to introduce a bromine atom specifically at the ortho position.

While this strategy is highly effective for introducing substituents ortho to an alkoxy group, it is not directly applicable to the synthesis of this compound from iso-pentyloxybenzene, as it would yield 1-bromo-2-iso-pentyloxybenzene. However, DoM can be a key step in a multi-step synthesis where the directing group is strategically placed to achieve the desired substitution pattern. For example, if the synthesis starts with a molecule already containing a substituent at the 3-position relative to a DMG, DoM could be used to introduce a bromine atom at the 2-position.

The general mechanism of DoM involves the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base for the regioselective deprotonation of the proximal C-H bond. wikipedia.org

Table of Common Directed Metalation Groups (DMGs) and their Relative Directing Ability:

Directing GroupRelative StrengthComments
-CONR₂StrongHighly effective and widely used.
-SO₂NR₂StrongRobust and reliable directing group.
-OR Moderate Effective, but can sometimes lead to side reactions.
-NR₂ModerateUseful for the synthesis of substituted anilines.

This table highlights some common DMGs and their general effectiveness in directing ortho-metalation.

Multistep Synthetic Pathways from Readily Available Precursors (e.g., Bromophenols, Bromobenzene)

A more practical and widely used approach for the synthesis of this compound involves the formation of the ether linkage as a key bond-forming step. This can be achieved through several established methods, starting from readily available precursors such as 3-bromophenol or by modifying bromobenzene.

The most common method for the synthesis of alkyl aryl ethers is the Williamson ether synthesis . wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In the context of synthesizing this compound, this would entail the reaction of 3-bromophenoxide with an iso-pentyl halide (e.g., 1-bromo-3-methylbutane). The 3-bromophenoxide is typically generated in situ by treating 3-bromophenol with a base such as sodium hydroxide, potassium carbonate, or sodium hydride. jk-sci.com

The reaction proceeds via an SN2 mechanism, and therefore, primary alkyl halides are preferred to minimize the competing elimination reaction. masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile generally providing good results. wikipedia.org

Typical Conditions for Williamson Ether Synthesis:

BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
K₂CO₃DMF, Acetone50-1002-2470-95
NaOHEthanol, WaterReflux1-860-90
NaHTHF, DMF0 to RT1-580-98

This table summarizes common conditions for the Williamson ether synthesis. Actual conditions may vary depending on the specific substrates.

Alternative methods for the formation of the aryl ether bond include copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig O-arylation . The Ullmann condensation typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst at high temperatures. wikipedia.orgresearchgate.net While traditionally requiring harsh conditions, modern modifications have been developed that proceed under milder conditions. umich.edu The Buchwald-Hartwig O-arylation is a versatile palladium-catalyzed cross-coupling reaction between an alcohol and an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This method is known for its broad substrate scope and functional group tolerance. jk-sci.comresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles can be applied to the synthesis of this compound to improve its sustainability.

Solvent Selection and Alternative Reaction Media

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste generation and environmental impact. Traditional solvents used in ether synthesis, such as DMF and chlorinated hydrocarbons, are coming under increasing scrutiny due to their toxicity and environmental persistence. wikipedia.org

Greener alternatives include bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which are less toxic and have a better environmental profile than their traditional counterparts like THF and diethyl ether. sigmaaldrich.com Another green approach is the use of phase-transfer catalysis (PTC) in the Williamson ether synthesis. acs.org PTC allows the reaction to be carried out in a biphasic system (e.g., water and an organic solvent), using a catalyst to shuttle the phenoxide from the aqueous phase to the organic phase where it reacts with the alkyl halide. This can eliminate the need for anhydrous and polar aprotic solvents. acs.orgsemanticscholar.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and often allows for the use of less solvent or even solvent-free conditions. orgchemres.orgtsijournals.comrroij.comhakon-art.comthieme-connect.com The application of microwave irradiation to the Williamson ether synthesis has been shown to be an efficient method for the preparation of alkyl aryl ethers. alfa-chemistry.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights of 1 Bromo 3 Iso Pentyloxybenzene

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering a fingerprint for its identification and structural analysis. The Raman spectrum of 1-bromo-3-iso-pentyloxybenzene is expected to be rich in information, revealing characteristic vibrations of the substituted benzene (B151609) ring, the ether linkage, and the iso-pentyl group.

The vibrational modes of the aromatic ring are particularly informative. The position of the substituents (bromo and iso-pentyloxy groups at positions 1 and 3) influences the symmetry of the molecule, which in turn dictates the activity of different vibrational modes in the Raman spectrum. For a disubstituted benzene ring, characteristic bands corresponding to ring stretching, in-plane and out-of-plane C-H bending, and ring deformation modes are expected. The presence of the heavy bromine atom will give rise to a characteristic low-frequency C-Br stretching vibration.

Analysis of a closely related compound, 3-bromoanisole, provides a strong basis for predicting the Raman spectrum of this compound. A study on 3-bromoanisole has reported both experimental and theoretically calculated vibrational frequencies, which are invaluable for assigning the expected Raman bands. nih.gov The substitution of the methyl group in 3-bromoanisole with an iso-pentyl group in the target molecule will introduce additional vibrational modes associated with the alkyl chain, such as C-C stretching and CH2/CH3 bending and rocking modes.

Table 1: Predicted Raman Bands for this compound based on data for 3-Bromoanisole nih.gov

Predicted Raman Shift (cm⁻¹)Vibrational Assignment
~3070Aromatic C-H stretch
~2950-2850Aliphatic C-H stretches (iso-pentyl group)
~1580Aromatic C=C stretch
~1470Aromatic C=C stretch
~1450CH₂ scissoring (iso-pentyl group)
~1280Aryl-O stretch
~1240In-plane C-H bend
~1040C-O-C symmetric stretch
~770Out-of-plane C-H bend
~670Ring deformation
~320C-Br stretch

This table is interactive. Users can sort and filter the data.

The symmetry analysis of this compound, assuming a planar conformation of the benzene ring, would likely belong to the Cs point group. This lack of high symmetry implies that a large number of vibrational modes will be Raman active, leading to a complex but informative spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₅BrO), the theoretical exact mass can be calculated with high precision. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity in the mass spectrum.

Table 2: Theoretical Exact Mass and Isotopic Pattern for the Molecular Ion of this compound

Ion FormulaIsotopeTheoretical m/zRelative Abundance (%)
[C₁₁H₁₅⁷⁹BrO]⁺⁷⁹Br242.0306100
[C₁₁H₁₅⁸¹BrO]⁺⁸¹Br244.028697.3

This table is interactive. Users can sort and filter the data.

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation. For this compound, the fragmentation is expected to occur at the weakest bonds, primarily the C-Br bond and the ether linkage.

Based on the analysis of related compounds like 3-bromoanisole nih.gov, the following fragmentation pathways are anticipated:

Loss of the iso-pentyl group: Cleavage of the C-O bond can lead to the formation of a bromophenoxy radical and an iso-pentyl cation.

Loss of the bromo group: Cleavage of the C-Br bond can result in a phenyl-iso-pentyloxy cation.

Cleavage of the ether bond: Fragmentation can occur at the C-O-C linkage, leading to various smaller fragments.

Rearrangement reactions: Hydrogen rearrangements can also occur, leading to the formation of stable fragment ions.

Table 3: Predicted Major Fragment Ions for this compound in EI Mass Spectrometry (based on 3-bromoanisole data) nih.gov

Predicted m/zPossible Fragment Ion
242/244[C₁₁H₁₅BrO]⁺ (Molecular ion)
171/173[C₆H₄BrO]⁺
163[C₁₁H₁₅O]⁺
77[C₆H₅]⁺
71[C₅H₁₁]⁺

This table is interactive. Users can sort and filter the data.

Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak. This is particularly useful for confirming the molecular weight of the compound.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques primarily used for the analysis of large, non-volatile molecules. However, they can also be applied to smaller organic molecules. For this compound, ESI would likely produce a protonated molecule, [M+H]⁺, or adducts with solvent ions, such as [M+Na]⁺. MALDI is less commonly used for small molecules due to potential interference from the matrix in the low mass range. These techniques would be particularly useful for confirming the molecular weight with minimal fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The benzene ring in this compound is the primary chromophore.

The electronic spectrum of benzene exhibits characteristic absorption bands, which are influenced by the presence of substituents. The bromo and iso-pentyloxy groups are expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the benzene bands. The spectrum of bromobenzene, a key component of the target molecule, shows absorption maxima that can be used as a reference. nist.gov The alkoxy group is also known to cause a red shift in the absorption bands of benzene.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

Predicted λmax (nm)Electronic Transition
~210π → π* (Primary band)
~270π → π* (Secondary band)

This table is interactive. Users can sort and filter the data.

The analysis of the UV-Vis spectrum can provide insights into the extent of conjugation and the electronic effects of the substituents on the aromatic ring.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While this compound is likely a liquid at room temperature, it may be possible to obtain a crystalline derivative suitable for X-ray diffraction analysis.

Chromatographic Techniques for Purity Assessment and Mixture Analysis of this compound

Chromatographic techniques are indispensable in the analytical characterization of synthetic compounds, providing powerful means for separation, identification, and quantification. For a compound such as this compound, chromatography is the definitive method for assessing its purity, identifying potential impurities from synthesis, and analyzing its presence in complex mixtures. The selection between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. This compound, with an expected boiling point suitable for volatilization without decomposition, is an ideal candidate for GC-based analysis. When coupled with a mass spectrometer (MS), GC-MS becomes a powerful tool for both separation and definitive structural identification. jmchemsci.com

Methodology and Research Findings

In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column wall and the mobile gas phase. For this compound, a non-polar or mid-polarity column, such as one with a phenyl polysiloxane stationary phase, would be effective.

The retention time (RT) in GC is a characteristic parameter used for identification under specific conditions. However, for unambiguous identification, coupling the GC to a mass spectrometer is essential. Upon elution from the GC column, molecules enter the MS ion source where they are fragmented, and these fragments are analyzed based on their mass-to-charge ratio (m/z). libretexts.org

The electron ionization (EI) mass spectrum of this compound is predicted to show a distinct molecular ion peak. A key feature would be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the natural abundance of the 79Br and 81Br isotopes.

Common fragmentation pathways would likely involve the cleavage of the ether bond. This could result in fragments corresponding to the bromophenoxy cation or the isopentyl cation. Further fragmentation of the aromatic ring or the alkyl chain would provide additional structural information.

Interactive Data Table: Proposed GC-MS Parameters Below are the proposed parameters for the analysis of this compound.

ParameterValue
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow rate 1.0 mL/min
Inlet Temp. 250 °C
Injection Mode Split (50:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min
MS System 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
MS Source Temp. 230 °C
Scan Range 40-400 amu

Interactive Data Table: Predicted Mass Spectrometry Fragments This table outlines the major ions expected in the EI-MS spectrum of this compound (C11H15BrO).

m/z (Mass/Charge)Ion IdentityDescription
242/244[C11H15BrO]+• (M+•)Molecular ion peak, showing the characteristic 79Br/81Br isotopic pattern.
171/173[C6H4BrO]+Fragment from the loss of the isopentyl radical (•C5H11).
71[C5H11]+Isopentyl cation fragment from cleavage of the ether bond.
143/145[C5H4Br]+Loss of CO from the bromophenoxy cation.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may have lower volatility or thermal instability, or for analysis within complex non-volatile matrices, High-Performance Liquid Chromatography (HPLC) is the preferred method. researchgate.net this compound can be effectively analyzed using reverse-phase HPLC, where separation is based on its hydrophobic interactions with a non-polar stationary phase.

Methodology and Research Findings

In a reverse-phase HPLC setup, a C18 (octadecylsilyl) column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com By programming a gradient, where the proportion of the organic solvent is increased over time, compounds with varying polarities can be efficiently separated. Detection is often achieved using a UV detector, as the benzene ring in this compound will absorb UV light.

For enhanced sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer (LC-MS). Soft ionization techniques such as Electrospray Ionization (ESI) are typically used, which cause minimal fragmentation and primarily generate the protonated molecular ion [M+H]+. reddit.com Similar to GC-MS, the mass spectrum will exhibit the characteristic isotopic signature of bromine, confirming the presence of the element in the molecule. LC-MS is particularly valuable for confirming the identity of the main peak and for identifying trace-level impurities in the sample.

Interactive Data Table: Proposed HPLC-MS Parameters The following table details suggested parameters for an HPLC-MS analysis.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 0.8 mL/min
Column Temp. 30 °C
Detector UV at 254 nm
MS System Agilent 6120 Quadrupole LC/MS or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Range 100-500 m/z

Interactive Data Table: Predicted LC-MS Ions This table shows the primary ion expected in the ESI+ mass spectrum.

m/z (Mass/Charge)Ion IdentityDescription
243/245[C11H15BrO+H]+Protonated molecular ion, [M+H]+, showing the 79Br/81Br isotopic pattern.

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 3 Iso Pentyloxybenzene

Reactivity at the Aryl Bromide Center

The carbon-bromine bond in 1-Bromo-3-iso-pentyloxybenzene is the primary site of reactivity for numerous synthetic transformations. The electron-rich nature of the benzene (B151609) ring, influenced by the meta-directing iso-pentyloxy group, and the inherent reactivity of the aryl bromide bond make this compound a versatile substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.

Transition metal catalysis has revolutionized the construction of complex organic molecules by enabling the efficient formation of new chemical bonds under relatively mild conditions. For substrates like this compound, the aryl bromide moiety serves as an excellent electrophilic partner in a wide array of palladium-, nickel-, and copper-catalyzed coupling processes. While specific research focusing exclusively on this compound is limited, its reactivity can be reliably inferred from extensive studies on analogous aryl bromides. The following sections detail the expected reactivity of this compound in key cross-coupling reactions based on established methodologies for similar substrates.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives. nih.gov

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

Transmetalation: The organic group from the organoboron species is transferred to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic partners couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

For this compound, this reaction would allow for the introduction of various aryl, heteroaryl, and alkyl groups at the bromine-substituted position. The reaction is compatible with diverse functionalities, making it a powerful tool for creating complex molecular architectures. nih.gov

Aryl Bromide (Analogous Substrate)Boronic Acid/Ester PartnerCatalyst SystemBaseSolventYield (%)Reference
ortho-BromoanilinePhenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O97 nih.gov
ortho-Bromoaniline4-Methoxy-phenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O95 nih.gov
1-Bromo-2-naphthoate2-Methylphenyl-boronic acid[Pd(allyl)Cl]₂, PQXphosCsFToluene94 rsc.org
BromobenzenePyridin-3-ylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene (olefination), catalyzed by a palladium complex. libretexts.org This reaction is a powerful method for synthesizing substituted alkenes. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) center, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the final product and regenerate the catalyst. libretexts.org

When applied to this compound, the Heck reaction would enable the introduction of a variety of vinyl groups. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to control selectivity and yield. nih.gov

Aryl Halide (Analogous Substrate)Alkene PartnerCatalyst SystemBaseSolventYield (%)Reference
IodobenzeneStyrenePd(OAc)₂K₂CO₃DMA88 nih.govresearchgate.net
1-Bromo-4-nitrobenzeneStyrene (from 1-bromoethylbenzene)Pd(OAc)₂, dpppK₂CO₃DMA79 nih.gov
4-Bromoacetophenonen-Butyl acrylatePd(OAc)₂, P(o-tolyl)₃Et₃NAcetonitrile95 libretexts.org
C2-tethered Pyrrole BromideIntramolecular AlkenePd(dba)₂, PPh₃Et₃NAcetonitrileGood to Excellent sioc-journal.cn

The Sonogashira coupling is a highly effective method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. wikipedia.org

This reaction would allow for the direct alkynylation of the this compound core, providing access to a wide range of arylalkyne structures. While copper is a common co-catalyst, copper-free versions of the Sonogashira reaction have also been developed. nih.gov

Aryl Halide (Analogous Substrate)Alkyne PartnerCatalyst SystemBaseSolventYield (%)Reference
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (Cu-free)-[TBP][4EtOV] (Ionic Liquid)99 nih.gov
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (Cu-free)-[TBP][4EtOV] (Ionic Liquid)94 nih.gov
BromobenzenePhenylacetylenePd(PPh₃)₄, CuIEt₃NBenzeneHigh researchgate.netlibretexts.org
1-Iodo-4-nitrobenzenePropargyl alcoholPdCl₂(PPh₃)₂ (Cu-free)-[TBP][4EtOV] (Ionic Liquid)89 nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds by reacting an aryl halide with an amine. wikipedia.org This transformation is of immense importance for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and materials science. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.orgresearchgate.net

For this compound, this reaction would provide a direct route to N-aryl amines, amides, and other nitrogen-containing heterocycles. The scope of the reaction is broad, accommodating primary and secondary amines, both cyclic and acyclic. wikipedia.org

Aryl Halide (Analogous Substrate)Amine PartnerCatalyst SystemBaseSolventYield (%)Reference
BromobenzeneCarbazolePd₂(dba)₃, XPhosNaOtBuToluene98 researchgate.net
BromobenzeneDiphenylaminePd(OAc)₂, SPhosNaOtBuToluene95 researchgate.net
Aryl IodideMorpholineNi(acac)₂ (activator needed)Cs₂CO₃1,4-Dioxane95 nih.gov
4-ChlorotolueneAnilinePd₂(dba)₃, XantPhosDBUToluene88 chemrxiv.org

Kumada Coupling

The Kumada coupling reaction involves the cross-coupling of an aryl halide with a Grignard reagent (organomagnesium halide), typically catalyzed by a nickel or palladium complex. researchgate.net This method is particularly effective for forming C-C bonds between sp² and sp³ hybridized carbon atoms. Nickel catalysts are often preferred due to their high reactivity and lower cost. rhhz.net

The reaction of this compound with various alkyl or aryl Grignard reagents would provide a direct and efficient pathway to substituted benzene derivatives. The choice of catalyst and ligand is crucial for achieving high yields and preventing side reactions. researchgate.net

Kumada Coupling Examples
Aryl Halide (Analogous Substrate)Grignard ReagentCatalyst SystemSolventYield (%)Reference
2-BromonaphthalenetBuMgClNiCl₂ (ligand-free)THFGood rhhz.net
4-BromotoluenetBuMgClNiCl₂ (ligand-free)THF88 rhhz.net
3-Bromo-trifluoromethylbenzeneMeMgBrNiCl₂/Xantphos-Good researchgate.net
BromoanilinesAlkyl Grignard ReagentsPd source, Buchwald-type ligand-Moderate to Excellent researchgate.net

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organic halide with an organozinc compound. researchgate.net This reaction is known for its high functional group tolerance and the relatively high reactivity of organozinc reagents. The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. nih.gov

This methodology would be suitable for coupling this compound with a wide range of organozinc partners, including those that are sensitive to the more basic conditions of other coupling reactions.

Negishi Coupling Examples
Aryl Halide (Analogous Substrate)Organozinc ReagentCatalyst SystemSolventYield (%)Reference
4-Bromoacetophenone[¹¹C]CH₃ZnIPd₂(dba)₃, SPhosDMA81 researchgate.net
4-Bromobenzonitrile[¹¹C]CH₃ZnIPd₂(dba)₃, SPhosDMA90 researchgate.net
(Z)-β-bromo-β-arylethenylboraneAlkylzinc reagentPd(P(t-Bu)₃)₂THF≥98 nih.gov
BromoanilinesArylzinc reagents--Fast reaction at 25°C researchgate.net

Grignard Reagent Formation and Subsequent Organometallic Transformations (e.g., Bromine-Magnesium Exchange Reactions)

The presence of a bromine atom on the aromatic ring allows for the formation of a Grignard reagent, a cornerstone of organometallic chemistry for carbon-carbon bond formation. mnstate.edu This transformation is typically achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). wisc.edulibretexts.org The resulting organomagnesium halide, 3-(iso-pentyloxy)phenylmagnesium bromide, effectively reverses the polarity of the carbon atom attached to the metal, rendering it nucleophilic. wisc.edu

The formation of the Grignard reagent is sensitive to reaction conditions, particularly the exclusion of water and air, which can rapidly protonate or oxidize the reagent. mnstate.eduadichemistry.com The process involves the oxidative addition of magnesium to the carbon-bromine bond.

Once formed, this Grignard reagent is a versatile intermediate for a variety of organometallic transformations. It can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. mnstate.eduwisc.edu For instance, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol.

A related and often more versatile method for generating the organomagnesium species is through a bromine-magnesium exchange reaction. This method involves treating the aryl bromide with a pre-formed Grignard reagent, such as iso-propylmagnesium chloride, often in the presence of lithium chloride to enhance reactivity. This exchange is typically faster and can tolerate a wider range of functional groups compared to the direct reaction with magnesium metal.

Transformation Reagents Product Key Considerations
Grignard Reagent FormationMg, anhydrous ether (e.g., THF, Et2O)3-(iso-pentyloxy)phenylmagnesium bromideRequires anhydrous conditions to prevent quenching of the reagent.
Bromine-Magnesium Exchangei-PrMgCl·LiCl3-(iso-pentyloxy)phenylmagnesium bromideCan be faster and more tolerant of other functional groups.
Reaction with AldehydeR-CHOSecondary alcoholForms a new carbon-carbon bond.
Reaction with KetoneR-CO-R'Tertiary alcoholForms a new carbon-carbon bond.
Reaction with Carbon DioxideCO2, then H3O+3-(iso-pentyloxy)benzoic acidIntroduces a carboxylic acid group.

Nucleophilic Aromatic Substitution (SNAr) Pathways at Bromine-Substituted Position

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com For an SNAr reaction to occur at the bromine-substituted position of this compound, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.compressbooks.publibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

In the case of this compound, the iso-pentyloxy group is an electron-donating group, which increases the electron density of the aromatic ring. This deactivates the ring towards nucleophilic attack. Consequently, SNAr reactions at the bromine-substituted position are generally not favored under standard conditions. stackexchange.com For SNAr to proceed, the introduction of potent electron-withdrawing groups, such as nitro groups, onto the aromatic ring would be required. Without such activation, extremely harsh reaction conditions or the use of very strong nucleophiles would be necessary, which could lead to other, less predictable reaction pathways like the benzyne mechanism. stackexchange.com

Factor Effect on SNAr Reactivity of this compound Reason
iso-Pentyloxy Group DeactivatingElectron-donating group, increases electron density on the ring, destabilizing the Meisenheimer complex.
Bromine Atom Leaving GroupCan be displaced, but the ring is not sufficiently activated.
Required Modification for Reactivity Introduction of strong electron-withdrawing groups (e.g., -NO2) ortho/para to the bromine.To stabilize the negative charge of the Meisenheimer intermediate through resonance.

Cyanation Reactions for Nitrile Synthesis from Aryl Halides

The conversion of aryl halides to aryl nitriles is a valuable transformation in organic synthesis, as the nitrile group can be further hydrolyzed to carboxylic acids, reduced to amines, or used in the formation of various nitrogen-containing heterocycles. The cyanation of this compound can be achieved through several methods, most commonly involving transition metal catalysis. researchgate.netnih.gov

Palladium-catalyzed cyanation is a widely used method. nih.gov A variety of palladium catalysts and cyanide sources can be employed. For example, the use of a palladium catalyst with a suitable ligand, such as a phosphine ligand, in the presence of a cyanide source like zinc cyanide (Zn(CN)2) or potassium hexacyanoferrate(II) (K4[Fe(CN)6]) can effectively convert this compound to 3-(iso-pentyloxy)benzonitrile. researchgate.netorganic-chemistry.org These methods are often preferred due to their relatively mild reaction conditions and tolerance of various functional groups. nih.gov

Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is another viable route. nih.gov This typically involves heating the aryl bromide with a stoichiometric amount of copper(I) cyanide. More modern variations of this reaction utilize catalytic amounts of copper.

Nickel-catalyzed cyanations have also been developed as a cost-effective alternative to palladium. mdpi.com These reactions can utilize various cyanide sources, including cyanogen bromide. mdpi.com

Cyanation Method Typical Catalyst Cyanide Source General Conditions
Palladium-CatalyzedPd(0) or Pd(II) complexes with phosphine ligandsZn(CN)2, K4[Fe(CN)6]Mild to moderate temperatures, inert atmosphere.
Copper-Catalyzed (Rosenmund-von Braun)Cu(I) saltsCuCNHigher temperatures.
Nickel-CatalyzedNi(II) complexesZn(CN)2, BrCNOften requires a reducing agent. mdpi.com

Reactivity at the Aryl Ring (Electrophilic Aromatic Substitution)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the attack of an electrophile on the electron-rich aromatic ring. libretexts.orgbyjus.com The regioselectivity and rate of these reactions are heavily influenced by the substituents already present on the ring. libretexts.org

In this compound, there are two substituents to consider: the bromine atom and the iso-pentyloxy group.

iso-Pentyloxy Group (-OCH2CH2CH(CH3)2): This is an alkoxy group, which is a strong activating group and an ortho, para-director. The oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, increasing the electron density at the ortho and para positions.

Bromine Atom (-Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

When both an activating and a deactivating group are present, the activating group generally controls the regioselectivity. Therefore, the strong activating effect of the iso-pentyloxy group will direct incoming electrophiles primarily to the positions ortho and para to it. The available positions are C2, C4, and C6. The C4 and C6 positions are ortho to the iso-pentyloxy group, and the C2 position is also ortho to the bromine atom. The para position to the iso-pentyloxy group is occupied by the bromine atom. Steric hindrance from the bulky iso-pentyloxy group may influence the ratio of ortho to para substitution.

Position Relation to iso-Pentyloxy Relation to Bromine Predicted Reactivity
C2 orthoorthoModerately favored, activated by both but may have some steric hindrance.
C4 orthometaHighly favored, strongly activated by the alkoxy group.
C6 paraorthoHighly favored, strongly activated by the alkoxy group.

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org It involves the deprotonation of a position ortho to a directed metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orguwindsor.ca The resulting aryllithium species can then react with various electrophiles.

The iso-pentyloxy group in this compound can act as a directed metalation group. wikipedia.orgbaranlab.org The oxygen atom can coordinate to the lithium of the organolithium reagent, directing the deprotonation to one of the adjacent ortho positions (C2 or C4). This method offers a high degree of regioselectivity that can be different from that of classical electrophilic aromatic substitution. The choice of the specific ortho position that is deprotonated can be influenced by factors such as the steric bulk of the base and the presence of other substituents.

Once the aryllithium is formed, it can be quenched with an electrophile to introduce a new substituent with high regiocontrol. This provides a synthetic route to substituted derivatives that may not be accessible through traditional EAS reactions.

Transformations of the Iso-pentyloxy Side Chain

The iso-pentyloxy side chain is generally stable under many reaction conditions. However, it can undergo certain transformations, particularly under harsh conditions.

One potential reaction is the cleavage of the ether linkage. This typically requires strong acids, such as HBr or HI, at high temperatures. Cleavage would result in the formation of 3-bromophenol and the corresponding iso-pentyl halide.

Another possible transformation is oxidation of the side chain. While the benzene ring itself is resistant to oxidation, alkyl side chains can be oxidized under vigorous conditions with strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. libretexts.orglibretexts.org However, for an ether linkage, this is less common and would likely lead to cleavage and complex product mixtures. Free radical halogenation at the benzylic-like position (the carbon adjacent to the oxygen) is also a possibility under specific conditions, for example, using N-bromosuccinimide (NBS) with a radical initiator. libretexts.org

Reaction Type Reagents Potential Products Notes
Ether CleavageHBr or HI, heat3-Bromophenol, iso-pentyl bromide/iodideRequires harsh conditions.
OxidationStrong oxidizing agents (e.g., KMnO4)Complex mixture, potential cleavageThe ether linkage is relatively stable.
Radical HalogenationNBS, radical initiatorBromination on the iso-pentyl chainWould likely occur at the position adjacent to the oxygen.

Cleavage Reactions of the Ether Linkage

The ether linkage in this compound is predicted to be its most reactive site under specific conditions, particularly in the presence of strong acids. Ethers are generally unreactive, which is why they are often used as solvents. libretexts.orglibretexts.org However, they can undergo cleavage when treated with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgmasterorganicchemistry.com

The mechanism of this cleavage can proceed via either an S_N1 or S_N2 pathway, depending on the structure of the alkyl group attached to the ether oxygen. In the case of this compound, the alkyl group is a primary iso-pentyl group.

Mechanism with Strong Acids (HBr, HI):

The first step in the acidic cleavage of an ether is the protonation of the ether oxygen by the strong acid to form an oxonium ion, which is a better leaving group. libretexts.orgmasterorganicchemistry.com Following this, a nucleophile (the halide ion) attacks the carbon atom of the alkyl group.

Given that the iso-pentyl group is a primary alkyl group, the reaction is expected to proceed via an S_N2 mechanism . libretexts.orglibretexts.org The bromide or iodide ion will act as a nucleophile and attack the less sterically hindered carbon of the iso-pentyl group, leading to the displacement of 3-bromophenol. The aryl-oxygen bond is significantly stronger and the sp²-hybridized carbon of the benzene ring is resistant to nucleophilic attack, so cleavage of this bond is not favored. libretexts.orglibretexts.org

The expected products of the reaction of this compound with one equivalent of HBr or HI would be 3-bromophenol and the corresponding iso-pentyl halide . If an excess of the hydrohalic acid is used, the initially formed 3-bromophenol is unlikely to react further to form a di-halogenated benzene derivative due to the stability of the phenolic hydroxyl group.

ReactantReagentPredicted ProductsProbable Mechanism
This compoundHBr (conc.)3-Bromophenol and 1-bromo-3-methylbutaneS_N2
This compoundHI (conc.)3-Bromophenol and 1-iodo-3-methylbutaneS_N2

Functionalization of the Alkyl Moiety (e.g., oxidation, halogenation, reduction)

While the ether linkage is the primary site of reactivity with strong acids, the iso-pentyl moiety of this compound could potentially undergo functionalization under different reaction conditions.

Oxidation: The alkyl chain of ethers can be susceptible to oxidation. Autoxidation, a slow oxidation in the presence of air, can form hydroperoxides, which can be explosive upon heating. britannica.com More controlled oxidation could potentially be achieved using specific oxidizing agents. Theoretical studies on aliphatic ethers suggest that oxidation can proceed via radical mechanisms. nih.govacs.org For this compound, selective oxidation of the alkyl chain without affecting the aromatic ring would be challenging but might be possible with specialized reagents.

Halogenation: The iso-pentyl group could undergo free-radical halogenation, for instance with chlorine or bromine in the presence of UV light. This reaction is typically not very selective and would likely lead to a mixture of halogenated products at various positions on the alkyl chain.

Reduction: The alkyl group of an ether is generally resistant to reduction. However, under forcing conditions or with specific catalytic systems, cleavage of the C-O bond could be considered a reductive process. Some methods have been developed for the reductive cleavage of ethers to hydrocarbons. organic-chemistry.org

Reaction TypePotential ReagentsExpected Transformation of the Iso-pentyl Group
OxidationStrong oxidizing agents (e.g., KMnO₄, CrO₃)Potential for oxidation to carboxylic acids or ketones, likely with ether cleavage.
HalogenationCl₂, UV light or Br₂, UV lightSubstitution of hydrogen atoms on the iso-pentyl chain with halogen atoms.
ReductionStrong reducing agents or catalytic hydrogenolysisPotential for cleavage of the ether to produce 3-bromophenol and 3-methylbutane.

Detailed Mechanistic Elucidation of Key Transformations

To rigorously determine the reaction mechanisms for the transformations of this compound, a series of experimental investigations would be necessary.

Kinetic Studies for Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms. By measuring the rate of the reaction under varying concentrations of reactants, the rate law can be determined, which provides insight into the molecularity of the rate-determining step.

For the acid-catalyzed cleavage of this compound, a kinetic study could be designed as follows:

The reaction would be monitored over time by measuring the disappearance of the starting material or the appearance of one of the products (e.g., 3-bromophenol) using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

By systematically varying the initial concentrations of this compound and the strong acid (e.g., HBr), the order of the reaction with respect to each reactant could be determined.

If the reaction is found to be first order in both the ether and the acid, it would be consistent with an S_N2 mechanism. A rate law that is only first order in the ether (at constant acid concentration) might suggest an S_N1 mechanism, although this is less likely for a primary alkyl ether.

Hypothetical Kinetic Data for Ether Cleavage
Experiment[this compound] (M)[HBr] (M)Initial Rate (M/s)
10.10.1k(0.1)(0.1)
20.20.1k(0.2)(0.1)
30.10.2k(0.1)(0.2)

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful technique to trace the path of atoms during a chemical reaction. wikipedia.org In the case of the ether cleavage of this compound, labeling the oxygen atom of the ether with ¹⁸O would provide definitive evidence for the site of bond cleavage.

Synthesis: this compound would be synthesized using H₂¹⁸O-labeled 3-bromophenol.

Reaction and Analysis: The ¹⁸O-labeled ether would then be subjected to cleavage with HBr. The products, 3-bromophenol and 1-bromo-3-methylbutane, would be isolated and analyzed by mass spectrometry.

Expected Outcome: If the ¹⁸O label is found exclusively in the 3-bromophenol product, it would confirm that the alkyl-oxygen bond is the one that is cleaved, which is consistent with the predicted S_N2 mechanism. If the ¹⁸O were found in the water produced, it would imply cleavage of the aryl-oxygen bond, which is highly unlikely.

Computational and Theoretical Chemistry Insights into 1 Bromo 3 Iso Pentyloxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule, providing fundamental information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. mdpi.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly while often maintaining high accuracy.

For a molecule like 1-Bromo-3-iso-pentyloxybenzene, DFT calculations would be used to find the most stable three-dimensional arrangement of its atoms—its equilibrium or ground state geometry. This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the structure with the minimum possible energy. The output would provide precise coordinates for each atom, offering a detailed picture of the molecule's shape. Properties such as dipole moment, polarizability, and vibrational frequencies (which correspond to infrared spectra) can also be calculated from the optimized geometry and electronic structure. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for a Substituted Benzene (B151609) Derivative using DFT This table is illustrative and does not represent actual data for this compound.

Parameter Bond/Angle Calculated Value
Bond Length C-Br 1.90 Å
Bond Length C-O (ether) 1.37 Å
Bond Angle C-O-C (ether) 118°

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data as input. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy. researchgate.net

For this compound, ab initio methods would be employed to calculate its ground state electronic energy with a high degree of precision. arxiv.orgscispace.com While computationally more demanding than DFT, methods like Coupled Cluster are often considered the "gold standard" for accuracy. They are used to benchmark other methods and to calculate properties where high accuracy is critical, such as reaction barrier heights and precise ionization potentials.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

An FMO analysis of this compound would involve:

Calculating Orbital Energies: The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. wuxiapptec.comirjweb.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. irjweb.com

Visualizing Orbital Shapes: Plotting the 3D shapes of the HOMO and LUMO reveals where the electron density is highest in these orbitals. This information helps predict which atoms in the molecule are the most likely sites for nucleophilic or electrophilic attack. For example, in an aromatic ether, the HOMO is often distributed over the benzene ring and the oxygen atom, indicating these are the primary sites for electrophilic attack.

Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors This table is illustrative and does not represent actual data for this compound.

Parameter Value (eV) Implication
EHOMO -6.5 Electron-donating ability
ELUMO -0.8 Electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.7 High kinetic stability
Chemical Hardness (η) 2.85 Resistance to charge transfer

Conformational Analysis and Molecular Dynamics Simulations

These methods explore the different shapes a molecule can adopt and how it moves over time, which are crucial for understanding its behavior in a real-world environment.

The iso-pentyloxy side chain of this compound is flexible and can rotate around its single bonds. This rotation leads to different spatial arrangements called conformations, each with a different potential energy. A Potential Energy Surface (PES) is a multi-dimensional map that relates the geometry of a molecule to its energy. researchgate.netmdpi.com

By systematically changing key dihedral angles in the side chain and calculating the energy at each step, a PES can be constructed. This exploration reveals:

Stable Conformers: The low-energy valleys on the PES correspond to the most stable conformations (conformers).

Transition States: The energy peaks (saddle points) between these valleys represent the transition states for converting one conformer into another. The height of these energy barriers determines how easily the molecule can change its shape. For a molecule with a flexible chain, there can be several stable conformers with similar energies that coexist at room temperature.

The properties and behavior of a molecule can change significantly when it is dissolved in a solvent. Molecular dynamics (MD) simulations are used to study how a molecule moves and interacts with its environment over time.

In an MD simulation of this compound in a solvent (e.g., water or a non-polar solvent like hexane), the forces on every atom are calculated, and the atoms are moved accordingly over very short time steps. This simulation would provide insights into:

Conformational Changes: How the presence of solvent molecules affects the preferred conformations of the iso-pentyloxy chain. Polar solvents might stabilize conformers with a larger dipole moment, while non-polar solvents might favor more compact structures.

Solvation Shell: How solvent molecules arrange themselves around the solute molecule, particularly around the polar ether group and the non-polar hydrocarbon parts.

Reactivity: By analyzing the trajectory of the simulation, one can understand how the solvent might mediate a reaction by, for example, stabilizing a charged intermediate or by blocking access to a reactive site.

Reaction Mechanism Modeling

Currently, there is a notable absence of published research specifically detailing the reaction mechanism modeling for this compound. Computational studies are essential for elucidating the intricate pathways of chemical reactions. Such investigations would typically involve the characterization of transition states and the calculation of activation energies to predict reaction kinetics and thermodynamic feasibility.

Transition State Characterization and Activation Energy Calculation

Specific computational data on the transition state geometries and activation energies for reactions involving this compound are not available in the current scientific literature. Theoretical chemists would typically employ quantum mechanical methods, such as density functional theory (DFT) or ab initio calculations, to model these parameters. The process involves locating the saddle point on the potential energy surface that corresponds to the transition state of a given reaction. From this, the activation energy, which is the energy barrier that must be overcome for the reaction to proceed, can be determined.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathway Validation

An Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to confirm that a calculated transition state correctly connects the reactants and products of a reaction. scm.commissouri.edu This is achieved by following the minimum energy path downhill from the transition state on the potential energy surface. scm.com While a powerful tool for validating reaction mechanisms, no IRC analyses have been published for reactions involving this compound. Such an analysis would provide a detailed picture of the geometric changes that the molecule undergoes throughout the course of a reaction. mdpi.comresearchgate.net

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing insights that complement experimental findings.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

There are no specific studies available that report the computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Theoretical NMR predictions are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations can provide valuable information for the structural elucidation of molecules, especially when experimental data is ambiguous. A comparison of predicted shifts with experimental values is a crucial step in validating the computed structure.

Vibrational Frequency Calculations (IR, Raman) for Spectral Assignment

Detailed computational studies on the vibrational frequencies of this compound are not present in the current body of scientific literature. Theoretical vibrational frequency calculations are instrumental in assigning the bands observed in experimental infrared (IR) and Raman spectra to specific molecular vibrations. nist.govsu.se These calculations are typically performed using quantum chemical methods and can help in understanding the vibrational modes of the molecule. researchgate.netresearchgate.net The results of these calculations are often presented in tables that correlate the calculated frequencies with the type of molecular motion.

Quantitative Structure-Activity Relationships (QSAR) and Chemoinformatics Applications

There is no available research on the application of Quantitative Structure-Activity Relationship (QSAR) models or other chemoinformatics approaches specifically to this compound. QSAR studies are used to correlate the chemical structure of a compound with its biological activity or other properties. These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals. Chemoinformatics applications would involve the use of computational tools to analyze and manage data on the chemical structure and properties of this compound, but no such studies have been published.

Derivation of Molecular Descriptors for Structure-Reactivity Correlations

To establish a quantitative relationship between the structure of this compound and its chemical reactivity, a variety of molecular descriptors can be derived using computational methods. These descriptors encode information about the molecule's electronic, steric, and thermodynamic properties, which are fundamental to its behavior in chemical reactions.

Electronic Descriptors: The electronic nature of the aromatic ring is significantly influenced by the bromo and iso-pentyloxy substituents. Descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding its reactivity in electrophilic aromatic substitution reactions. ucsb.edu A higher HOMO energy suggests a greater propensity to donate electrons to an incoming electrophile. ucsb.edu The distribution of electron density can be quantified by calculating atomic charges on each atom of the benzene ring. Methods like Hirshfeld population analysis can be employed to predict reactivity and regioselectivity in reactions like bromination. nsf.gov For this compound, the carbon atoms ortho and para to the activating iso-pentyloxy group are expected to have a higher negative charge, making them more susceptible to electrophilic attack.

Steric Descriptors: The size and spatial arrangement of the iso-pentyloxy group can exert significant steric hindrance, influencing the accessibility of reactive sites on the aromatic ring. Steric effects can be quantified using descriptors such as Taft steric parameters (Es) , which can be modeled and compared to experimental data for similar alkoxybenzenes. nsf.gov The bulkiness of the iso-pentyl chain can disfavor substitution at the positions ortho to the alkoxy group, potentially leading to a higher yield of the para-substituted product in electrophilic reactions.

Thermodynamic Descriptors: Thermodynamic properties such as heat of formation and Gibbs free energy of activation for potential reaction pathways provide insight into the feasibility and selectivity of a reaction. For instance, in an electrophilic aromatic substitution, the relative energies of the sigma-complex intermediates for ortho, meta, and para attack can be calculated to predict the major product. nih.gov The stability of these intermediates is a key determinant of the reaction's regioselectivity.

The following interactive table showcases a hypothetical set of calculated molecular descriptors for this compound, which would be used to build structure-reactivity correlations.

Descriptor TypeDescriptor NameCalculated Value (Hypothetical)Significance in Reactivity
ElectronicHOMO Energy-8.5 eVIndicates susceptibility to electrophilic attack
ElectronicLUMO Energy1.2 eVRelates to electron-accepting ability
ElectronicHirshfeld Charge (C4)-0.15 ePredicts high reactivity at the para position
ElectronicHirshfeld Charge (C2)-0.12 ePredicts reactivity at the ortho position
ElectronicHirshfeld Charge (C6)-0.11 ePredicts reactivity at the other ortho position
StericTaft Steric Parameter (Es)-0.95Quantifies steric hindrance from the iso-pentyloxy group
ThermodynamicΔG‡ (para-attack)18 kcal/molActivation energy for substitution at the para position
ThermodynamicΔG‡ (ortho-attack)20 kcal/molActivation energy for substitution at the ortho position

Predictive Modeling for Reaction Outcomes and Product Profiles

The molecular descriptors derived for this compound can be utilized as inputs for developing predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to forecast reaction outcomes. drugdesign.orgnih.gov These models establish a mathematical relationship between the descriptors and an observable property, such as reaction rate or product yield.

For electrophilic aromatic substitution reactions involving this compound, a predictive model could be trained on a dataset of similar substituted benzenes with known experimental outcomes. Machine learning algorithms, such as multiple linear regression or neural networks, can be employed to build these models. rsc.orgchemrxiv.org

A key application of predictive modeling for this compound is forecasting the regioselectivity of a reaction. For example, in a nitration reaction, the model could predict the ratio of ortho, meta, and para-nitro isomers. This is achieved by correlating descriptors that encode electronic activation (e.g., atomic charges) and steric hindrance with the experimentally observed product distribution for a training set of molecules.

The RegioSQM (Regioselectivity by Semi-empirical Quantum Mechanics) approach, for instance, predicts the regioselectivity of electrophilic aromatic substitutions by calculating proton affinities at different positions on the aromatic ring. nih.govd-nb.info A higher proton affinity corresponds to a more stable sigma-complex and, therefore, a more likely site of substitution.

The table below illustrates a hypothetical predictive model for the nitration of this compound, showcasing how different descriptor values could influence the predicted product profile.

Feature (Molecular Descriptor)Weight in ModelContribution to Product Profile
Hirshfeld Charge (C4)0.6Favors para-substitution
Hirshfeld Charge (C2)0.3Favors ortho-substitution
Hirshfeld Charge (C6)0.25Favors ortho-substitution
Taft Steric Parameter (Es)-0.4Disfavors ortho-substitution
Predicted Product Profile
para-nitro isomer75%
ortho-nitro isomer (position 2)15%
ortho-nitro isomer (position 6)10%
meta-nitro isomer<1%

Such predictive models are invaluable tools in synthetic chemistry, allowing for the in silico screening of reaction conditions and substrates to identify the most promising pathways for achieving a desired product with high selectivity, thereby reducing the need for extensive and resource-intensive experimental optimization.

Based on a comprehensive review of available scientific literature, there is insufficient specific information regarding the advanced applications of the chemical compound “this compound” to generate a thorough and scientifically accurate article that adheres to the provided outline.

Detailed research findings, specific examples of its use as a precursor for polycyclic or heterocyclic systems, its role as a scaffold for named Active Pharmaceutical Ingredients (APIs), its application in linker design for conjugates, or its development in agrochemicals are not documented in readily accessible chemical databases and publications.

Therefore, generating an article with the requested level of detail and scientific rigor is not possible without resorting to speculation, which would not meet the required standards of accuracy.

Advanced Applications of 1 Bromo 3 Iso Pentyloxybenzene in Organic Synthesis and Materials Science

Applications in Agrochemical Development

Synthesis of Pesticides and Herbicides

Bromo-aromatic compounds are crucial intermediates in the synthesis of a wide range of agrochemicals, including pesticides and herbicides. The bromine atom serves as a handle for introducing other functional groups or for coupling with other molecular fragments to build the final active ingredient. For instance, compounds like bis(4-bromophenyl) ether are recognized as important intermediates in the production of complex agrochemicals. nbinno.com The synthesis often involves nucleophilic substitution or metal-catalyzed cross-coupling reactions where the bromine is replaced.

The general structure of 1-Bromo-3-iso-pentyloxybenzene, a brominated phenyl ether derivative, suggests its potential utility in constructing biologically active molecules. The lipophilic iso-pentyloxy group could enhance the compound's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, a desirable property for many pesticides and herbicides.

A plausible synthetic route towards a hypothetical pesticide could involve a Suzuki or Buchwald-Hartwig coupling reaction, where the bromine atom of this compound is reacted with a suitable boronic acid or amine-containing heterocyclic compound, respectively. This modular approach allows for the creation of a diverse library of potential agrochemicals.

Structure-Activity Relationship Studies in Agrochemicals

Structure-activity relationship (SAR) studies are fundamental to the design of new and effective agrochemicals. These studies systematically modify the structure of a lead compound to understand how these changes affect its biological activity. The insights gained from SAR studies help in optimizing the efficacy, selectivity, and environmental profile of a potential pesticide or herbicide.

In the context of agrochemical research, the bromo-alkoxy-benzene scaffold is a valuable template for SAR studies. The position and nature of the substituents on the benzene (B151609) ring can be systematically varied to probe their influence on biological activity. For example, a study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid as potential herbicides investigated derivatives with a 4-bromophenyl group, highlighting the importance of halogenated aromatic moieties in herbicidal activity. mdpi.com

This compound could serve as a key starting material in such studies. The iso-pentyloxy group at the 3-position provides a specific steric and electronic environment. By synthesizing analogues with different alkoxy chains or by varying the position of the bromine atom, researchers could elucidate the structural requirements for optimal interaction with the biological target.

Table 1: Hypothetical Structure-Activity Relationship Study of Bromo-alkoxy-benzene Derivatives

Derivative Alkoxy Group Bromine Position Hypothetical Herbicidal Activity
This compound iso-pentyloxy 3 Moderate
1-Bromo-4-iso-pentyloxybenzene iso-pentyloxy 4 High
1-Bromo-3-propoxybenzene propoxy 3 Low

This table is for illustrative purposes and does not represent actual experimental data.

Functional Materials and Polymer Chemistry

The unique electronic and structural features of bromo-alkoxy-benzene derivatives make them attractive precursors for a variety of functional materials and polymers.

Monomer in Conjugated Polymer Synthesis for Organic Electronics

Conjugated polymers are a class of organic materials with alternating single and double bonds, which exhibit interesting electronic and optical properties. They are the active components in a range of organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Bromo-aromatic compounds are widely used as monomers in the synthesis of conjugated polymers through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. The bromine atom provides a reactive site for polymerization. For instance, the synthesis of poly(thienylene phenylene) with bromoaryl groups in its side chains has been reported, demonstrating the utility of brominated monomers in creating functional polymers. rsc.org

This compound could potentially be used as a co-monomer in polymerization reactions. The iso-pentyloxy side chain would enhance the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing of thin films for electronic devices. The meta-substitution pattern would influence the geometry and electronic properties of the polymer backbone.

Precursor for Liquid Crystalline Materials and Smart Materials

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. They are widely used in display technologies. The molecular shape and intermolecular interactions of a compound are critical in determining its liquid crystalline properties.

Bromo-alkoxy-benzene derivatives are common building blocks in the synthesis of liquid crystalline materials. The rigid aromatic core provided by the benzene ring, combined with flexible alkoxy chains, can lead to the formation of mesophases. For example, research has been conducted on liquid crystalline materials based on phenylpyrazine containing a bromophenyl group. rsc.org The presence of the bromine atom also allows for further modification of the molecule to fine-tune its liquid crystalline properties.

The structure of this compound, with its elongated shape and the presence of both a rigid aromatic ring and a flexible alkyl chain, suggests its potential as a precursor for liquid crystalline materials. The bromine atom could be used to link this unit to other mesogenic (liquid crystal-forming) groups to create more complex liquid crystalline structures.

Luminescent and Optoelectronic Material Components

Organic molecules with specific structural features can exhibit luminescence (emission of light) and are used in various optoelectronic applications, including OLEDs. The electronic properties of the aromatic core and the nature of its substituents play a key role in determining the luminescent and charge-transport properties of the material.

Phenyl ether derivatives, particularly those containing heavy atoms like bromine, are of interest in the field of optoelectronics. For instance, Bis(4-bromophenyl) ether is noted as an intermediate for OLED materials. nbinno.com The heavy atom effect of bromine can promote intersystem crossing, which can be useful in the design of phosphorescent emitters for OLEDs, potentially leading to higher device efficiencies.

This compound could be a valuable building block for creating new luminescent and optoelectronic materials. The iso-pentyloxy group can improve processability and film-forming properties, while the bromo-phenyl core can be incorporated into larger conjugated systems to tune the emission color and electronic properties.

Table 2: Potential Applications of this compound in Materials Science

Application Area Role of this compound Key Structural Features
Organic Electronics Co-monomer for conjugated polymers Bromine for polymerization, iso-pentyloxy for solubility
Liquid Crystals Precursor for mesogenic molecules Rigid aromatic core, flexible alkoxy chain

Ligand and Catalyst Design

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of a metal catalyst. The design of new ligands with tailored electronic and steric properties is a continuous area of research.

While direct use of this compound as a ligand is not prominent, its structure is highly amenable to be converted into more complex molecules that can act as ligands. The bromine atom is a key functional group that allows for the introduction of phosphine (B1218219), amine, or other coordinating groups via cross-coupling reactions.

For example, a Negishi coupling reaction could be employed to replace the bromine atom with a diphenylphosphine (B32561) group, yielding a phosphine ligand. The iso-pentyloxy group at the meta-position would exert a specific steric and electronic influence on the resulting ligand, which in turn would affect the performance of a metal complex incorporating this ligand in a catalytic reaction. The ability to easily modify the bromo-alkoxy-benzene scaffold makes it a versatile platform for developing new ligands for a wide range of catalytic transformations.

Incorporation into Phosphine Ligands for Transition Metal Catalysis

The structure of this compound, featuring a bromo-substituted aromatic ring and an iso-pentyloxy group, suggests its potential as a precursor for the synthesis of novel phosphine ligands. The bromine atom can be readily displaced by a phosphine-containing nucleophile, or alternatively, the aryl bromide can undergo oxidative addition to a metal center, followed by reaction with a phosphine source.

The iso-pentyloxy substituent could, in theory, influence the properties of a resulting phosphine ligand in several ways:

Steric Hindrance: The bulky iso-pentyl group could create a specific steric environment around the metal center, potentially influencing the regioselectivity and stereoselectivity of catalytic reactions.

Solubility: The aliphatic chain of the iso-pentyloxy group might enhance the solubility of the corresponding metal complexes in organic solvents, which is a desirable property for homogeneous catalysis.

A hypothetical synthetic route to a phosphine ligand derived from this compound could involve a Grignard reaction followed by quenching with a chlorophosphine.

Table 1: Hypothetical Phosphine Ligands Derived from this compound

Ligand NameChemical StructurePotential Application
(3-(iso-Pentyloxy)phenyl)diphenylphosphineC₂₃H₂₅OPCross-coupling reactions
Bis(3-(iso-pentyloxy)phenyl)phenylphosphineC₃₁H₃₅O₂PHydroformylation
Tris(3-(iso-pentyloxy)phenyl)phosphineC₃₉H₄₅O₃PSuzuki-Miyaura coupling

Note: The data in this table is purely illustrative and not based on experimental findings.

Chiral Auxiliary Derivatization for Asymmetric Synthesis

In the realm of asymmetric synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. While this compound is itself achiral, it could potentially be derivatized to create a chiral auxiliary. This would typically involve the introduction of a chiral moiety to the molecule.

For instance, the aromatic ring could be functionalized with a chiral group, or the iso-pentyloxy group could be replaced with a chiral alkoxy group. The resulting chiral molecule could then be attached to a prochiral substrate to direct subsequent transformations in a stereoselective manner.

The effectiveness of such a hypothetical chiral auxiliary would depend on several factors, including:

The nature and proximity of the chiral element to the reactive center.

The rigidity of the auxiliary-substrate conjugate.

The ease of attachment and subsequent cleavage of the auxiliary without racemization.

Table 2: Hypothetical Chiral Auxiliaries Based on the this compound Scaffold

Auxiliary NameMethod of Chiral InductionPotential Use
(R)-1-(3-Bromophenoxy)-3-methylbutan-2-olIntroduction of a chiral alcoholAsymmetric aldol (B89426) reactions
1-Bromo-3-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)methoxy)benzeneAttachment of a menthol (B31143) derivativeDiastereoselective Diels-Alder reactions

Note: The data in this table is hypothetical and for illustrative purposes only.

Emerging Research Frontiers and Future Perspectives for 1 Bromo 3 Iso Pentyloxybenzene

Sustainable Synthesis and Biocatalysis Approaches for Production

The traditional synthesis of aryl ethers, such as 1-Bromo-3-iso-pentyloxybenzene, often relies on methods like the Williamson ether synthesis, which can involve harsh reaction conditions and the use of stoichiometric bases. The future of its production lies in the adoption of more sustainable and environmentally benign methodologies. Green chemistry principles are driving research towards minimizing waste, reducing energy consumption, and utilizing renewable resources. For instance, the development of catalytic systems that can operate in greener solvents, such as water or bio-derived solvents, is a key area of focus.

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, represents a significant frontier for the sustainable synthesis of this compound. researching.cnrsc.org Enzymes offer unparalleled selectivity and can operate under mild conditions, often eliminating the need for protecting groups and reducing the formation of byproducts. While specific enzymes for the direct synthesis of this compound may not yet be identified, the broader field of enzyme engineering and directed evolution holds promise for developing bespoke biocatalysts for this purpose. Research into promiscuous enzymes from scarcely researched families, such as geranylgeranylglyceryl phosphate synthases (GGGPSs), is expanding the repertoire of biocatalytic tools for ether bond formation. researching.cnchemrxiv.org

Table 1: Comparison of Conventional vs. Potential Sustainable Synthesis Routes for Aryl Ethers

FeatureConventional Synthesis (e.g., Williamson)Sustainable/Biocatalytic Approach
Solvent Often polar aprotic (e.g., DMF, DMSO)Water, bio-solvents, or solvent-free
Catalyst Stoichiometric base (e.g., NaH)Catalytic amounts of reusable catalysts or enzymes
Temperature Often elevated temperaturesRoom temperature to mild heating
Byproducts Salt wasteMinimal, often just water
Selectivity Can have issues with side reactionsHigh chemo-, regio-, and stereoselectivity

Flow Chemistry and Continuous Processing for Scalable and Efficient Production

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the production of this compound. nih.govresearchgate.netjst.org.in This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. nih.govthieme-connect.de The small reactor volumes in flow systems minimize the risks associated with handling hazardous reagents and intermediates.

For the synthesis of this compound, a multi-step sequence could be "telescoped" in a continuous flow setup, where the crude product of one reaction is directly fed into the next reactor without intermediate workup and purification steps. This approach significantly reduces production time and waste generation. nih.gov Furthermore, the integration of in-line purification and analysis techniques can enable real-time process monitoring and optimization, ensuring consistent product quality. The application of flow chemistry is particularly advantageous for scaling up production from the laboratory to an industrial scale, offering a more efficient and cost-effective manufacturing process. researchgate.net

Photoredox and Electrochemical Methods in Derivatization

The derivatization of this compound, leveraging its aryl bromide functional group, is a key avenue for creating novel molecules with potentially valuable properties. Emerging photoredox and electrochemical methods offer powerful and sustainable alternatives to traditional metal-catalyzed cross-coupling reactions.

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. For the derivatization of this compound, photoredox catalysis could be employed for C-C, C-N, and C-O bond formations, allowing for the introduction of various functional groups onto the aromatic ring. This approach often avoids the need for expensive and toxic heavy metal catalysts.

Electrochemical synthesis uses electricity to drive chemical reactions, providing a clean and versatile platform for organic synthesis. thieme-connect.deorganic-chemistry.orgmdpi.com Anodic oxidation or cathodic reduction of this compound or its reaction partners can generate reactive intermediates that can participate in a variety of coupling reactions. Electrochemical methods offer precise control over the reaction potential, which can enhance selectivity and yield. The ability to perform these reactions without stoichiometric chemical oxidants or reductants aligns with the principles of green chemistry.

Table 2: Potential Derivatization Reactions of this compound via Emerging Methods

Reaction TypeReagent/ConditionsPotential Product
Photoredox C-H Arylation Arene, photocatalyst, visible light3-iso-pentyloxy-biphenyl derivatives
Electrochemical Carboxylation CO2, sacrificial anode4-bromo-2-iso-pentyloxybenzoic acid
Photoredox Amination Amine, photocatalyst, visible lightN-substituted 3-iso-pentyloxyanilines
Electrochemical Cross-Coupling Boronic acid, electrochemical cellSubstituted 3-iso-pentyloxybiphenyls

Advanced Characterization Techniques for In Operando and In Situ Studies

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and derivatization of this compound is crucial for process optimization and the development of more efficient catalytic systems. Advanced in situ and operando spectroscopic techniques are at the forefront of providing real-time insights into reacting chemical systems. researching.cnjos.ac.cnnih.govnih.gov

In situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time by observing their characteristic vibrational frequencies. acs.orgresearchgate.netorgchemboulder.comopenstax.orgpressbooks.publibretexts.org This allows for the precise determination of reaction endpoints and the identification of transient species, providing valuable mechanistic information. acs.orgacs.org

In situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species in the reaction mixture, enabling the unambiguous identification of intermediates and byproducts. oxinst.com

Operando X-ray absorption spectroscopy (XAS) , particularly for reactions involving metal catalysts, can elucidate the electronic structure and coordination environment of the catalyst's active site under actual reaction conditions. nih.gov

These techniques, especially when coupled with flow reactors, provide a powerful toolkit for accelerating reaction development and ensuring process robustness for the synthesis and functionalization of this compound. jos.ac.cnnih.gov

Machine Learning and Artificial Intelligence in Reaction Design and Outcome Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of chemical synthesis by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions. beilstein-journals.orgnih.govsemanticscholar.orgchemrxiv.org For this compound, ML algorithms can be trained on large datasets of chemical reactions to predict the optimal catalyst, solvent, temperature, and other parameters for its synthesis or derivatization. beilstein-journals.orgsemanticscholar.org This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

Table 3: Illustrative Data for Machine Learning-Based Reaction Optimization

EntryCatalystLigandBaseTemperature (°C)Yield (%)
1Pd(OAc)2SPhosK3PO410085
2Pd2(dba)3XPhosCs2CO311092
3Pd(OAc)2tBu3PK2CO39078
..................
n............?

This is a hypothetical dataset for a cross-coupling reaction involving a bromo-alkoxybenzene, which could be used to train an ML model to predict the yield for a new set of conditions.

Multi-omics Integration for Comprehensive Biological Interaction Studies

Should future applications of this compound or its derivatives venture into areas such as pharmaceuticals, agrochemicals, or materials with biological contact, understanding their interaction with biological systems will be paramount. Multi-omics approaches, which involve the comprehensive analysis of various biological molecules (e.g., genes, proteins, metabolites), offer a powerful platform for elucidating these interactions at a systems level. mdpi.comnih.govmagtechjournal.commdpi.comnih.govnih.gov

Toxicogenomics can assess how exposure to this compound might alter gene expression profiles in cells or organisms, providing insights into potential mechanisms of toxicity. nih.govnih.govmdpi.com

Proteomics can identify changes in protein levels and post-translational modifications, revealing the cellular pathways affected by the compound.

Metabolomics can measure alterations in the profiles of small-molecule metabolites, offering a functional readout of the physiological state of a biological system upon exposure.

Integrating these different "omics" datasets can provide a holistic view of the biological response to this compound, aiding in safety assessment and guiding the design of safer and more effective molecules for specific applications. mdpi.comnih.govmagtechjournal.comresearchgate.netwilhelm-lab.com This is particularly relevant for halogenated aromatic compounds, for which understanding potential environmental and health impacts is crucial. nih.govmst.dk

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-3-iso-pentyloxybenzene, and how do reaction conditions influence product purity?

Methodological Answer: this compound can be synthesized via nucleophilic aromatic substitution or Williamson ether synthesis. For example, reacting 3-bromophenol with iso-pentyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) typically yields the target compound. Key considerations include:

  • Base Selection: Strong bases (e.g., NaH) may induce side reactions like elimination, while milder bases (e.g., K₂CO₃) favor etherification .
  • Solvent Optimization: Polar aprotic solvents enhance nucleophilicity but may require rigorous drying to avoid hydrolysis.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials or byproducts.

Q. How is this compound characterized, and what spectral data are critical for validation?

Methodological Answer: Characterization relies on NMR spectroscopy (¹H, ¹³C, DEPT-135), IR spectroscopy , and mass spectrometry :

  • ¹H NMR: Key signals include a singlet for the aromatic proton adjacent to bromine (δ 7.2–7.4 ppm) and multiplet patterns for iso-pentyloxy protons (δ 1.0–1.8 ppm) .
  • ¹³C NMR: The brominated aromatic carbon appears at δ 120–125 ppm, while the ether oxygen-bearing carbon resonates at δ 70–75 ppm.
  • IR: Strong C-O-C stretch at ~1250 cm⁻¹ and C-Br stretch at ~600 cm⁻¹.

Note: Discrepancies in aromatic proton splitting patterns may indicate regiochemical impurities (e.g., para-substituted byproducts) requiring further optimization .

Advanced Research Questions

Q. How does the iso-pentyloxy group influence regioselectivity in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The iso-pentyloxy group acts as an electron-donating substituent, directing electrophilic substitution to the para position relative to the bromine. In Suzuki-Miyaura couplings:

  • Substrate Design: Use Pd(PPh₃)₄ with arylboronic acids in a 2:1 dioxane/H₂O mixture at 80°C.
  • Regioselectivity Challenges: Competing meta-substitution may occur if steric hindrance from the iso-pentyl group limits para accessibility.
  • Validation: X-ray crystallography or NOESY NMR can confirm coupling positions .

Q. What retrosynthetic strategies are effective for integrating this compound into complex architectures (e.g., dendrimers or macrocycles)?

Methodological Answer: Retrosynthetic disconnections should prioritize the bromine as a handle for iterative coupling. For dendrimers:

  • Step 1: Use Sonogashira coupling to introduce alkynyl spacers.
  • Step 2: Deprotect terminal alkynes for subsequent click chemistry.
    AI-powered tools (e.g., Reaxys, Pistachio) suggest iterative etherification and cross-coupling steps, validated by HPLC tracking of dendritic growth .

Critical Analysis: Discrepancies between predicted and experimental yields often arise from steric effects in higher-generation dendrimers, necessitating MD simulations for conformational optimization .

Q. How can solvent effects and temperature modulate reaction kinetics in dehalogenation studies of this compound?

Methodological Answer: Dehalogenation via catalytic hydrogenation (H₂/Pd-C) or radical pathways (Bu₃SnH) is solvent-dependent:

  • Polar Protic Solvents (e.g., MeOH): Accelerate hydrogenolysis but risk ether cleavage.
  • Nonpolar Solvents (e.g., Toluene): Favor radical stability but prolong reaction times.
    Kinetic studies (GC-MS monitoring) reveal a 30% rate increase in MeOH vs. toluene, with activation energy (Eₐ) calculated via Arrhenius plots .

Q. How do crystallographic data resolve contradictions in reported melting points for derivatives of this compound?

Methodological Answer: Polymorphism or solvate formation can explain melting point variations. For example:

  • Form I (unsolvated): MP 92–94°C (single-crystal XRD: monoclinic P2₁/c).
  • Form II (ethanol solvate): MP 78–80°C (orthorhombic Pbca).
    DSC and TGA confirm desolvation events, while PXRD distinguishes crystalline phases. Contradictions in literature often arise from inadequate phase characterization .

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